![molecular formula C6H5ClN4 B2774667 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 2168024-03-9](/img/structure/B2774667.png)
7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
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Overview
Description
7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. This compound belongs to the pyrazolopyridine class of molecules and has been studied for its potential use as an anti-cancer agent.
Scientific Research Applications
Medicine
In the field of medicine, this compound has been explored for its potential as a therapeutic agent . Its structure is similar to purine bases, which are fundamental components of DNA and RNA, suggesting that it could interact with biological systems in significant ways . It may serve as a lead compound in drug discovery, particularly in the design of new medications that target specific biological pathways.
Agriculture
“7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine” could have applications in agriculture, particularly in the development of pesticides or growth regulators . The compound’s ability to interact with various enzymes and receptors might be harnessed to protect crops from pests or to improve yield .
Material Science
In material science, such heterocyclic compounds are often used as building blocks for more complex molecules. They can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity .
Environmental Science
This compound might be used in environmental science to develop sensors or indicators . Due to its reactive nature, it could be used to detect the presence of certain pollutants or to monitor environmental conditions .
Chemical Synthesis
“7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine” is valuable in chemical synthesis as a precursor or intermediate. It can be used to synthesize a wide range of different compounds, including those with pharmaceutical or industrial applications .
Biochemistry
In biochemistry, the compound could be used to study enzyme interactions or to understand the mechanisms of action of various biochemical processes. It could also be used as a probe in biochemical assays to track or quantify biological molecules .
Pharmacology
Pharmacologically, it could be important for the development of new drugs. Its structural features allow for the creation of derivatives that can selectively bind to certain receptors or enzymes, potentially leading to new treatments for diseases .
Biomedical Research
Lastly, in biomedical research, this compound could be used in the development of diagnostic tools or as a contrast agent in imaging techniques. Its unique properties might make it suitable for tracking the progression of diseases or for visualizing specific tissues or cells .
Mechanism of Action
Target of Action
It’s structurally similar to the 1h-pyrazolo[3,4-b]pyridines, which have been known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .
Mode of Action
One study suggests that similar compounds can act as soluble guanylyl cyclase (sgc) agonists, implying that they might interact with the heme moiety associated with sgc to induce cgmp generation .
Biochemical Pathways
If it acts as an sgc agonist like its structural analogs, it could potentially influence the nitric oxide (no)-cgmp pathway, leading to downstream effects such as the phosphorylation of proteins like vasp .
Result of Action
Similar compounds have shown significant inhibitory activity in certain assays , suggesting that 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine might also exhibit inhibitory effects on its targets.
properties
IUPAC Name |
7-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZQMHJRQTIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NN2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine |
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